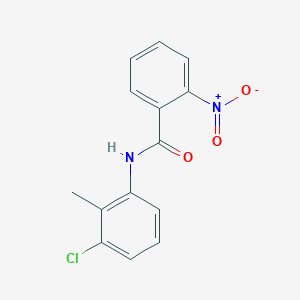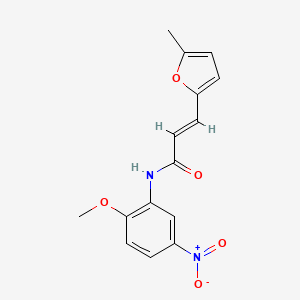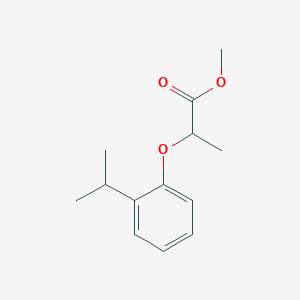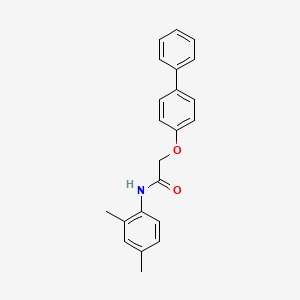![molecular formula C12H12N2O3S2 B5584093 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584093.png)
4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the reaction of specific sulfonylacrylonitriles with thioglycolate in the presence of triethylamine, leading to a series of thiophene derivatives. This synthesis route provides a foundation for developing 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide and its analogs, showcasing the compound's structural versatility and the potential for further chemical modifications (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide has been elucidated through single-crystal X-ray diffraction, demonstrating specific spatial arrangements and bonding patterns. Such studies reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The reactivity of sulfonamide-based compounds, including our compound of interest, involves various chemical reactions such as acylation, reduction, and condensation with other chemical entities. These reactions are pivotal for modifying the compound's structure and enhancing its chemical properties for specific applications. The study of these reactions provides insights into the compound's functional capabilities and potential industrial and pharmaceutical uses (Ghorab, Soliman, Alsaid, & Askar, 2017).
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
- The structural characterization of similar compounds using X-ray diffraction, NMR spectroscopy, and mass spectrometry provides insights into the chemical and physical properties of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Ramazani et al., 2011).
- Synthesis techniques for related compounds, such as the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, have been explored, which might be relevant for synthesizing derivatives of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Stephens, Price & Sowell, 1999).
Biological Activity and Pharmaceutical Applications
- Compounds structurally similar to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have shown potential in anticancer therapy. For instance, certain derivatives have demonstrated proapoptotic activity on melanoma cell lines, suggesting potential application in cancer treatment (Yılmaz et al., 2015).
- Another study highlighted the synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which displayed potent cytotoxic activity against several human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial Applications
- Related thiophene-3-carboxamide derivatives have been studied for their antimicrobial properties, displaying antibacterial and antifungal activities. This suggests potential use of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide in the development of new antimicrobial agents (Vasu et al., 2003).
Environmental and Industrial Applications
- The study of sulfonamide antibiotics degradation by Microbacterium sp. through an unusual ipso-hydroxylation pathway, leading to the fragmentation of the parent compound, provides insights into environmental and industrial applications of similar sulfonamide compounds (Ricken et al., 2013).
- In another study, the synthesis and characterization of composite NF membranes using novel polymers related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide were explored, indicating potential applications in desalination processes (Padaki et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-8-3-2-4-9(5-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRZBYDZQHQKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5584010.png)

![2-[1-(3-isopropoxypropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5584028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)




![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5584084.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)